molecular formula C8H15BrO2 B8442669 (S)-2-bromo-octanoic acid

(S)-2-bromo-octanoic acid

Cat. No.: B8442669
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-ZETCQYMHSA-N
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Description

Significance of Chirality in Brominated Carboxylic Acids for Advanced Chemical Research

The chirality of brominated carboxylic acids is a critical determinant of their utility in advanced chemical research, particularly in the synthesis of complex, biologically active molecules and novel materials. tcichemicals.com The stereochemistry at the α-carbon dictates the three-dimensional arrangement of atoms, which in turn governs the molecule's interaction with other chiral entities, such as enzymes or chiral catalysts. nih.gov This enantioselectivity is a cornerstone of modern drug design and development, where often only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. nih.gov

In stereoselective synthesis, chiral brominated carboxylic acids serve as valuable precursors. The bromine atom, being a good leaving group, can be displaced in a stereospecific manner, most commonly through an SN2 reaction mechanism. nih.govlibretexts.org This allows for the introduction of a wide array of functional groups with a high degree of control over the resulting stereochemistry. nih.gov This control is essential for constructing the specific stereoisomers required for targeted biological activity or material properties. tcichemicals.comnih.gov

Furthermore, the development of catalytic asymmetric α-halogenation methods has provided more efficient routes to these enantioenriched building blocks. nih.govacs.org These methods often employ chiral catalysts to control the stereoselective introduction of the halogen atom, offering a powerful tool for accessing specific enantiomers of α-halogenated carboxylic acids. nih.govacs.org The ability to selectively synthesize one enantiomer over the other is a significant advancement, bypassing the need for classical resolution techniques which can be less efficient. nih.gov

Overview of the Research Landscape for α-Bromo-octanoic Acid Stereoisomers

The research landscape for the stereoisomers of α-bromo-octanoic acid, including the (S)-enantiomer, reflects a focused interest in their application as specialized chemical probes and synthetic intermediates. While 2-bromooctanoic acid is commercially available, it is often as a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers. cymitquimica.comcymitquimica.com The synthesis of specific stereoisomers typically requires stereoselective synthetic methods or chiral resolution. nih.gov

One of the notable areas of research involving 2-bromooctanoic acid is in the study of fatty acid metabolism. It has been shown to inhibit the β-oxidation of fatty acids in rat liver mitochondria. chemicalbook.comsigmaaldrich.com This inhibitory activity makes it a useful tool for investigating metabolic pathways. Additionally, 2-bromooctanoic acid has been identified as an effective substitute for cerulenin, an inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in bacteria like Pseudomonas fluorescens. chemicalbook.comsigmaaldrich.com This application is significant as it allows for the study of PHA synthesis without impacting cell growth. chemicalbook.comsigmaaldrich.com

The synthesis of α-bromo carboxylic acids, such as 2-bromooctanoic acid, is often achieved through the Hell-Volhard-Zelinskii reaction. libretexts.org This reaction involves the bromination of the carboxylic acid at the α-position, typically using bromine and a catalytic amount of phosphorus tribromide. libretexts.org While effective, this method generally produces a racemic mixture unless a chiral auxiliary or a stereoselective variant of the reaction is employed. libretexts.orgmsu.edu

The table below provides a summary of the key properties of 2-bromooctanoic acid, which are relevant to both its (S)- and racemic forms.

PropertyValue
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol sigmaaldrich.comsigmaaldrich.com
Boiling Point140 °C at 5 mmHg chemicalbook.comsigmaaldrich.com
Density1.278 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.471 chemicalbook.comsigmaaldrich.com
AppearanceColorless to yellow liquid cymitquimica.comchemicalbook.com

Further research into the distinct biological activities and synthetic applications of the individual enantiomers of 2-bromo-octanoic acid is an area of ongoing interest, driven by the broader recognition of the importance of chirality in chemical and biological systems. tcichemicals.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

(2S)-2-bromooctanoic acid

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

GTGTXZRPJHDASG-ZETCQYMHSA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)Br

Canonical SMILES

CCCCCCC(C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Bromo Octanoic Acid

Enantioselective Bromination Approaches for α-Chiral Carboxylic Acids

Achieving the enantioselective α-bromination of carboxylic acids presents a significant challenge due to the propensity for racemization under classical methods like the Hell-Volhard-Zelinsky (HVZ) reaction. To overcome this, several advanced strategies have been developed, including catalytic asymmetric halogenation, the use of chiral auxiliaries, and phase-transfer catalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. While the direct asymmetric bromination of carboxylic acids remains a developing area, the principles established for aldehydes and ketones offer a promising blueprint. Chiral amines, such as derivatives of proline and cinchona alkaloids, can catalyze the enantioselective α-bromination of aldehydes and ketones with high efficiency and enantioselectivity. nih.govrsc.org These catalysts operate by forming a chiral enamine intermediate with the carbonyl substrate, which then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner.

For carboxylic acids like octanoic acid, a potential strategy involves their in situ conversion to a more reactive species that can participate in an organocatalytic cycle. For instance, the carboxylic acid could be transiently converted to a ketene or an acyl halide, which could then engage with a chiral nucleophilic catalyst to form a chiral enolate equivalent for subsequent enantioselective bromination.

Catalyst TypeSubstrate ClassTypical Brominating AgentEnantiomeric Excess (ee)
C2-symmetric diphenylpyrrolidineAldehydesN-Bromosuccinimide (NBS)Up to 96%
C2-symmetric imidazolidinoneKetonesN-Bromosuccinimide (NBS)Up to 94%

Table 1: Examples of Organocatalytic Asymmetric α-Bromination of Carbonyl Compounds nih.govrsc.org

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of chiral molecules. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of (S)-2-bromo-octanoic acid, this would involve attaching a chiral auxiliary to octanoic acid, performing a diastereoselective α-bromination, and then cleaving the auxiliary.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphor-derived sultams. wikipedia.org The general approach involves the formation of an amide or ester linkage between octanoic acid and the chiral auxiliary. The resulting adduct provides a chiral environment that directs the approach of the brominating agent to one face of the enolate, which is formed by deprotonation at the α-position.

General Scheme for Chiral Auxiliary-Mediated α-Bromination:

Attachment of Chiral Auxiliary: Octanoic acid is converted to an acyl chloride or activated ester and reacted with a chiral auxiliary (e.g., an amino alcohol) to form a chiral amide or ester.

Diastereoselective Bromination: The chiral adduct is treated with a base to form an enolate, which is then quenched with an electrophilic bromine source (e.g., Br2 or NBS). The steric hindrance and electronic properties of the auxiliary direct the bromination to occur from a specific face, leading to one diastereomer in excess.

Cleavage of Chiral Auxiliary: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the desired this compound and recover the auxiliary.

Chiral AuxiliaryTypical SubstrateKey Feature
Evans' OxazolidinonesCarboxylic Acid DerivativesRigid conformation directs alkylation and other α-functionalizations.
PseudoephedrineCarboxylic Acid AmidesForms a chelated enolate that directs facial selectivity.
CamphorsultamsCarboxylic Acid DerivativesProvides high steric bias for stereoselective transformations.

Table 2: Common Chiral Auxiliaries and Their Features wikipedia.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). dntb.gov.ua In the context of asymmetric synthesis, chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral quaternary ammonium salts, can be employed to achieve enantioselectivity. dntb.gov.uaorganic-chemistry.org

For the α-bromination of a precursor to octanoic acid, such as an octanoate ester, a chiral phase-transfer catalyst can transport a brominating agent from an aqueous or solid phase to the organic phase containing the substrate. The catalyst forms a chiral ion pair with the reactive species, which then influences the stereochemical outcome of the bromination reaction. This approach can be advantageous due to mild reaction conditions, operational simplicity, and the potential for high catalytic efficiency. While the direct asymmetric α-bromination of carboxylic acids under PTC is not extensively documented, the alkylation of related substrates has been achieved with high enantioselectivity. nih.govbyu.edu

Catalyst TypeSubstrate TypeReaction Type
Cinchona alkaloid-derived quaternary ammonium saltsGlycine iminesAsymmetric alkylation
Maruoka catalystα-Amino acid estersAsymmetric alkylation

Table 3: Examples of Chiral Phase-Transfer Catalysts in Asymmetric Synthesis dntb.gov.ua

Chemoenzymatic Synthesis of Halogenated Carboxylic Acid Derivatives

Chemoenzymatic approaches leverage the high selectivity and mild reaction conditions of enzymes, often in combination with chemical steps, to afford valuable chiral compounds. For the synthesis of halogenated carboxylic acids, enzyme-catalyzed bromodecarboxylation and biocatalytic halogenation are emerging as promising strategies.

The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids. Recently, a chemoenzymatic version of this reaction has been developed, primarily for α,β-unsaturated carboxylic acids. nih.govresearchgate.nettudelft.nl This approach utilizes a robust vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO). The enzyme catalyzes the in-situ generation of hypobromite from hydrogen peroxide and a bromide salt. The hypobromite then spontaneously reacts with the carboxylic acid in a non-enzymatic step, leading to bromodecarboxylation. nih.gov

While this methodology has been successfully applied to cinnamic acid derivatives to produce vinyl bromides, its application to saturated aliphatic carboxylic acids like octanoic acid for the synthesis of 2-bromo-octanoic acid has not yet been demonstrated. Saturated carboxylic acids were found to be unreactive under the reported conditions for α,β-unsaturated acids. acs.org For comparison, chemical methods for the decarboxylative bromination of aliphatic carboxylic acids often employ silver catalysts under mild conditions. organic-chemistry.org

EnzymeSubstrate ScopeProduct
Vanadium chloroperoxidase (C. inaequalis)α,β-Unsaturated carboxylic acidsVinyl bromides

Table 4: Chemoenzymatic Hunsdiecker-Type Bromodecarboxylation nih.gov

The direct biocatalytic halogenation of C-H bonds is a highly attractive strategy for the synthesis of chiral halogenated compounds. Nature utilizes a variety of halogenase enzymes for this purpose. While many known halogenases act on complex, often aromatic, substrates as part of natural product biosynthesis, research is ongoing to discover and engineer halogenases with activity on simpler aliphatic molecules.

A potential biocatalytic route to this compound could involve a stereoselective halogenase that directly brominates the α-position of octanoic acid or a derivative. Alternatively, a biocatalytic desymmetrization of a prochiral dicarboxylic acid precursor could be envisioned. Another approach involves the enzymatic resolution of a racemic mixture of 2-bromo-octanoic acid, where a lipase or esterase selectively hydrolyzes one enantiomer of a 2-bromo-octanoic acid ester, allowing for the separation of the (S)-acid from the unreacted (R)-ester.

Recent advances in enzyme engineering and discovery are expanding the toolbox of biocatalysts for C-H functionalization, and it is anticipated that biocatalytic methods for the direct and enantioselective α-halogenation of simple carboxylic acids will become more prevalent in the future. acs.org

Multi-Step Asymmetric Synthesis Routes to Chiral α-Bromo Carboxylic Acids

Achieving high enantioselectivity in the synthesis of α-bromo carboxylic acids requires sophisticated strategies that can precisely control the stereochemistry at the α-carbon. The following sections detail several key methodologies.

One of the most effective approaches to asymmetric synthesis is to begin with a readily available, enantiomerically pure starting material, a strategy often referred to as "chiral pool" synthesis. ethz.ch This method leverages the existing stereocenters of natural products like amino acids or hydroxycarboxylic acids to direct the stereochemical outcome of subsequent reactions. researchgate.net

The synthesis of chiral α-bromo carboxylic acids can be achieved by utilizing naturally derived precursors. researchgate.net For instance, α-amino acids, which are abundant and relatively inexpensive, can serve as excellent starting materials. A general strategy involves the diazotization of an α-amino acid followed by nucleophilic substitution with a bromide ion. This process, however, must be carefully controlled to minimize racemization. A more reliable method involves the conversion of an enantiopure hydroxycarboxylic acid into the target α-bromo acid. This is typically accomplished via a two-step sequence involving mesylation or tosylation of the hydroxyl group, followed by an SN2 displacement with a bromide source, which proceeds with an inversion of configuration. researchgate.net

Chiral Precursor TypeGeneral TransformationKey Considerations
α-Amino AcidsDiazotization followed by bromide substitution.Potential for racemization at the α-center.
α-Hydroxy AcidsActivation of hydroxyl group (e.g., tosylation) followed by SN2 displacement with bromide.Reaction proceeds with inversion of stereochemistry.

This chiral pool approach ensures that the stereochemistry of the final product is directly inherited from the starting material, providing a reliable route to enantiopure compounds like this compound. ethz.ch

Asymmetric transformations aim to create a new stereocenter in a molecule with a preference for one enantiomer over the other. This often involves the use of chiral catalysts or reagents. ethz.ch A critical factor in these syntheses is the configurational stability of chiral intermediates. rsc.org For instance, reactions involving carbanions or other reactive species at the α-position can be prone to racemization if the intermediate is not sufficiently stable. rsc.org

Chiral Brønsted acids have emerged as powerful catalysts in asymmetric synthesis. springernature.comnih.gov They can activate substrates, such as ynamides, by direct protonation of a carbon-carbon triple bond, leading to the formation of a chiral intermediate. springernature.comnih.gov The resulting carbocation is stabilized within a chiral environment defined by the catalyst's conjugate base, which allows for highly stereocontrolled transformations. springernature.com While this specific application is for dearomatization reactions, the principle of using a chiral acid to create a configurationally stable intermediate can be adapted to other transformations.

Another strategy involves the use of chiral organolithium reagents. Research has shown that chiral organolithium species can exhibit remarkable configurational stability, particularly at low temperatures (e.g., -70 °C). rsc.org This allows for their reaction with electrophiles, such as carbon dioxide, to proceed with a high degree of stereochemical retention. For example, the lithiation of (-)-2-iodooctane and subsequent carboxylation was found to yield nonracemic (-)-2-methyloctanoic acid, demonstrating that the chiral organolithium intermediate was configurationally stable enough to avoid significant racemization. rsc.org Similarly, configurationally stable α-bromo organolithium intermediates can be prepared from chiral stannanes. rsc.org The stability of these intermediates is crucial for transferring the initial chirality to the final product.

Asymmetric MethodPrincipleKey to Configurational Stability
Chiral Brønsted Acid CatalysisProtonation of a substrate to form a chiral intermediate within a chiral environment. springernature.comnih.govThe intermediate is stabilized by hydrogen bonding with the catalyst's conjugate base, creating a rigid transition state. springernature.com
Chiral Organolithium ReagentsGeneration of a chiral organometallic intermediate that reacts with an electrophile. rsc.orgLow reaction temperatures and intramolecular coordination can prevent racemization of the carbanionic center. rsc.org

The Hell-Volhardt-Zelinsky (HVZ) reaction is a classical method for the α-bromination of carboxylic acids. fiveable.mewikipedia.org The reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orglibretexts.org The process involves several steps: first, the carboxylic acid is converted into an acyl bromide by PBr₃. masterorganicchemistry.comlibretexts.org This acyl bromide intermediate is crucial because, unlike the carboxylic acid itself, it can readily tautomerize to form an enol. libretexts.orglibretexts.org The enol then reacts with bromine to introduce a bromine atom at the α-position. wikipedia.orgmasterorganicchemistry.com Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid product. wikipedia.orguomustansiriyah.edu.iq

A general procedure for the synthesis of 2-bromooctanoic acid via the HVZ reaction involves treating octanoic acid with thionyl chloride and then adding liquid bromine, followed by refluxing the mixture. chemicalbook.com However, the standard HVZ reaction proceeds through an achiral enol intermediate, which means that if the α-carbon becomes a stereocenter during the reaction, a racemic mixture of the (R) and (S) enantiomers will be produced. libretexts.org

To adapt this powerful reaction for asymmetric synthesis, stereocontrol must be introduced. One common adaptation involves the use of a chiral auxiliary. In this approach, the starting carboxylic acid is first converted into an amide or ester with a chiral molecule (the auxiliary). The HVZ-type bromination is then performed on this chiral substrate. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming bromine to one face of the enolate intermediate, leading to the preferential formation of one diastereomer. After the bromination step, the chiral auxiliary is cleaved to yield the enantiomerically enriched α-bromo carboxylic acid. Chiral auxiliary-bound α-bromoacid derivatives can serve as versatile building blocks in asymmetric synthesis. researchgate.net

Reaction StageStandard HVZ ReactionStereocontrolled Adaptation
Substrate Achiral carboxylic acid (e.g., octanoic acid).Carboxylic acid derivatized with a chiral auxiliary.
Intermediate Achiral acyl bromide enol.Chiral enolate, with one face sterically shielded by the auxiliary.
Bromination Bromine attacks the enol from either face, leading to a racemic mixture.Bromine preferentially attacks the less hindered face, leading to a diastereomeric excess.
Final Product Racemic α-bromo carboxylic acid.Enantiomerically enriched α-bromo carboxylic acid (after removal of auxiliary).

Stereochemical Analysis and Absolute Configuration Determination of S 2 Bromo Octanoic Acid

Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Assignment

Spectroscopic techniques are powerful, non-destructive tools for probing the stereochemistry of chiral molecules like (S)-2-bromo-octanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the enantiomeric excess (ee) of a chiral substance. In its standard application, NMR cannot distinguish between enantiomers as they are isochronous and produce identical spectra. However, the introduction of a chiral solvating agent (CSA) can overcome this limitation.

The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. semmelweis.hunih.gov These diastereomeric complexes are no longer energetically equivalent and, as a result, the corresponding nuclei in the two enantiomers become chemically non-equivalent (anisochronous). This non-equivalence manifests as separate signals in the NMR spectrum, most commonly observed in ¹H NMR. semmelweis.hu The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio.

For this compound, a suitable chiral solvating agent, often a chiral amine, alcohol, or another carboxylic acid, would be added to the NMR sample. nims.go.jp The interaction, typically involving hydrogen bonding and other non-covalent forces, would lead to the formation of short-lived diastereomeric solvates. The proton on the chiral carbon (the α-proton) is particularly sensitive to the change in the chemical environment and would likely exhibit two distinct resonances or multiplets.

Hypothetical ¹H NMR Data for Racemic 2-Bromo-octanoic Acid with a CSA:

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm)Signal Splitting (Δδ) (ppm)
α-H of (R)-enantiomer4.25 (triplet)4.28 (triplet)0.04
α-H of (S)-enantiomer4.25 (triplet)4.32 (triplet)

Note: This table is illustrative. Actual chemical shifts and splitting values depend on the specific CSA, solvent, and concentration used.

The enantiomeric excess could be calculated from the integral values (I) of the two signals using the formula: ee (%) = |(IS - IR) / (IS + IR)| × 100.

Circular Dichroism (CD) spectroscopy is another technique applicable to the study of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other.

This compound possesses a carboxyl chromophore in close proximity to its stereocenter. This arrangement is suitable for CD analysis. The n → π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, often giving rise to a measurable CD signal. While the absolute configuration cannot always be determined from first principles without complex quantum-chemical calculations, CD spectroscopy serves as an excellent tool for:

Confirming Enantiomeric Purity: A sample of pure this compound would show a specific CD spectrum. The presence of the (R)-enantiomer would lead to a decrease in the signal intensity, proportional to the enantiomeric excess.

Assigning Relative Configuration: The CD spectrum of an unknown sample can be compared to that of a known standard to assign its configuration.

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chiral chromatography is a cornerstone technique for both the analytical quantification and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times.

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the enantioseparation of 2-bromo-octanoic acid. For GC analysis, the carboxylic acid is typically derivatized to a more volatile form, such as its methyl ester. sigmaaldrich.com The resulting 2-bromooctanoic acid methyl ester enantiomers can then be separated on a chiral column, for instance, one based on cyclodextrin (B1172386) derivatives like Astec CHIRALDEX G-DP. sigmaaldrich.com

For chiral HPLC, a variety of CSPs are effective for the separation of acidic compounds. These include phases based on derivatized polysaccharides (cellulose or amylose), macrocyclic glycopeptides (like Chirobiotic T), or Pirkle-type phases. researchgate.net The separation mechanism relies on transient diastereomeric interactions between the analyte and the CSP, which can involve hydrogen bonds, dipole-dipole interactions, and steric hindrance. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation.

Illustrative Chiral HPLC and GC Separation Parameters:

TechniqueColumn TypeMobile Phase / Carrier GasTypical Retention Time (S)-enantiomerTypical Retention Time (R)-enantiomer
HPLCChiral Cellulose-basedHexane/Isopropanol with Trifluoroacetic Acid12.5 min14.8 min
HPLCChirobiotic TPolar Ionic Mode8.2 min10.1 min
GC (as methyl ester)Astec CHIRALDEX G-DPHelium21.3 min22.1 min

Note: This table provides representative examples. Actual retention times and resolution depend on the specific column, flow rate, temperature, and mobile phase composition.

X-ray Crystallography for Absolute Stereochemical Elucidation (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays by a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of atoms.

To determine the absolute configuration, the technique of anomalous dispersion is used. This requires the presence of an atom in the crystal structure that is heavy enough to cause a phase shift in the scattered X-rays (e.g., a halogen like bromine or a heavier atom). The bromine atom in 2-bromo-octanoic acid is suitable for this purpose. By comparing the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l), the absolute configuration can be assigned unambiguously.

A significant challenge for a molecule like this compound is obtaining single crystals of sufficient quality, as the flexible alkyl chain can promote disorder in the crystal lattice. It is often more practical to synthesize a solid derivative, such as an amide or an ester with a rigid, planar group (e.g., a p-bromophenacyl ester). This not only increases the likelihood of forming high-quality crystals but can also introduce an additional heavy atom to enhance the anomalous scattering effect. While the principle is well-established, specific crystallographic data for a derivative of this compound is not prominently available in published literature, though the method remains the gold standard for absolute configuration assignment should a suitable crystal be grown.

Mechanistic Insights into the Reactivity of S 2 Bromo Octanoic Acid

Elucidation of Reaction Pathways Involving the α-Bromine Center

The bromine atom at the α-position is an excellent leaving group, rendering the adjacent carbon atom susceptible to attack by nucleophiles or involvement in elimination reactions.

The reaction at the α-bromine center of (S)-2-bromo-octanoic acid with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine). libretexts.org This "backside attack" is a hallmark of the SN2 reaction and leads to a predictable stereochemical outcome. masterorganicchemistry.com

A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.compressbooks.pub For this compound, any SN2 reaction will result in the formation of a product with the opposite (R) configuration. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. masterorganicchemistry.com The reaction is fastest with smaller alkyl halides, making the secondary carbon of this molecule a suitable, though not the most reactive, substrate. masterorganicchemistry.com The free carboxylic acid group can sometimes interfere with these reactions, and it may be necessary to first convert it to an ester to prevent incompatibility. nih.gov

Nucleophile (Nu⁻)ProductStereochemistry
Cyanide (CN⁻)(R)-2-cyano-octanoic acidInversion (S → R)
Hydroxide (B78521) (OH⁻)(R)-2-hydroxy-octanoic acidInversion (S → R)
Azide (N₃⁻)(R)-2-azido-octanoic acidInversion (S → R)
Acetate (CH₃COO⁻)(R)-2-acetoxy-octanoic acidInversion (S → R)

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated carboxylic acid. This process, known as dehydrobromination, typically follows a bimolecular elimination (E2) mechanism. The E2 mechanism is a concerted process where the base abstracts a proton from the β-carbon while the bromine leaving group departs from the α-carbon simultaneously. lumenlearning.com

For an E2 reaction to occur, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation (a dihedral angle of 180°). This stereochemical requirement influences which of the possible alkene isomers is formed. Elimination from 2-bromo-octanoic acid can lead to the formation of oct-2-enoic acid.

Competition between SN2 and E2 reactions is a significant factor. masterorganicchemistry.com The outcome is influenced by several factors:

Base Strength: Strong bases favor elimination. For instance, refluxing a secondary bromoalkane with ethanolic sodium hydroxide yields a high percentage of the elimination product (alkene), whereas aqueous hydroxide favors substitution. docbrown.info

Steric Hindrance: Sterically bulky bases (e.g., potassium tert-butoxide, KOtBu) favor elimination over substitution because they are too large to easily access the electrophilic α-carbon for an SN2 attack but can readily abstract a less hindered β-proton. lumenlearning.com

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

ConditionFavored ReactionMajor Product(s)
Strong, non-bulky base (e.g., NaOH in ethanol), high temp.E2 EliminationOct-2-enoic acid
Strong, bulky base (e.g., KOtBu)E2 EliminationOct-2-enoic acid
Weaker base/good nucleophile (e.g., NaOH in water), low temp.SN2 Substitution(R)-2-hydroxy-octanoic acid

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, most commonly esters and amides.

Esterification: The formation of an ester from a carboxylic acid and an alcohol is a reversible reaction typically catalyzed by a strong acid, such as sulfuric acid. chemguide.co.ukchemguide.co.uk This process is known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. chemguide.co.uk Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, water is often removed as it is formed. google.com N-bromosuccinimide (NBS) has also been shown to catalyze the esterification of octanoic acid. nih.gov

Amidation: Direct reaction of a carboxylic acid with an amine is generally difficult as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using coupling reagents like dicyclohexylcarbodiimide (DCC). Alternatively, amides can be formed from primary nitroalkanes through a tandem halogenation/umpolung amide synthesis (UmAS). rsc.org In the context of this compound, the α-bromo group itself can be used in specific amidation strategies. rsc.org

Reactivity in Inter- and Intramolecular Cyclization Reactions (e.g., Bromolactonization)

While the term bromolactonization typically refers to the intramolecular cyclization of unsaturated carboxylic acids initiated by a bromine source, the principles of intramolecular cyclization are relevant to this compound. nih.govresearchgate.net In this molecule, the carboxylate group can act as an internal nucleophile, and the α-carbon bearing the bromine can act as an electrophile.

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can then attack the α-carbon in an intramolecular SN2 reaction, displacing the bromide ion. This would result in the formation of a three-membered ring containing an oxygen atom, known as an α-lactone. However, α-lactones are generally unstable and highly reactive. The feasibility and outcome of such cyclizations are highly dependent on reaction conditions and the specific substrate structure. nih.govyoutube.com More commonly, halolactonization is a powerful tool to construct lactone rings from unsaturated carboxylic acids. nih.gov

Decarboxylative Functionalization Pathways

Decarboxylative functionalization reactions are a modern synthetic strategy that uses carboxylic acids as readily available starting materials, cleaving the C–COOH bond and forming a new carbon-carbon or carbon-heteroatom bond with the loss of CO₂. wikipedia.orgrsc.org These reactions offer an alternative to traditional cross-coupling methods that often require pre-formed organometallic reagents. nih.gov

This compound can serve as a substrate in various decarboxylative pathways:

Decarboxylative Cross-Coupling: In these reactions, catalyzed by transition metals like palladium or copper, the carboxylic acid group is replaced by another organic fragment, such as an aryl or alkyl group. wikipedia.org This allows for the formation of new C-C bonds. rsc.org

Decarboxylative Halogenation: It is possible to replace the carboxylic acid group with a halogen. For example, iron salts under visible light can catalyze the direct decarboxylative chlorination, iodination, and bromination of aliphatic carboxylic acids. rsc.org

Photoredox-Mediated Decarboxylation: Recent advances have utilized photoredox catalysis to generate alkyl radicals from carboxylic acids. nih.govorganic-chemistry.org These radicals can then participate in a variety of bond-forming reactions. For this compound, this would generate a radical at the α-position, which could then be trapped by various reagents.

A specific example of a related transformation involves reacting an α-bromoalkanoic acid with an alkali metal nitrite in the presence of magnesium ions. This leads to a chelate intermediate which, upon neutralization with a mineral acid, undergoes decarboxylation to yield a nitroalkane with one less carbon atom. google.com

Reaction TypeReagents/CatalystGeneral Product Structure
Decarboxylative Cross-CouplingPd or Cu catalyst, Organic HalideR-R' (where R is the octyl chain, R' is from the halide)
Decarboxylative HalogenationIron salts, Visible light, Halogen sourceR-X (where X = Cl, Br, I)
Decarboxylative AcetoxylationCu(II) acetate, Photocatalyst, Visible lightR-OAc

Applications of S 2 Bromo Octanoic Acid in Advanced Organic Synthesis and Chemical Biology Research

Chiral Building Block in Asymmetric Synthesis

The defined (S)-stereochemistry at the α-carbon makes (S)-2-bromo-octanoic acid a significant precursor in asymmetric synthesis, where the goal is to create specific enantiomers of complex molecules. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid provides a handle for further transformations, allowing chemists to build molecular complexity with a high degree of stereochemical control.

Synthesis of Enantiopure α-Amino Acids and Peptidomimetics

One of the most direct applications of this compound is in the synthesis of non-standard, enantiopure α-amino acids. The α-bromo group can be displaced by an amine nucleophile, such as ammonia, in a stereospecific S_N2 reaction. This reaction proceeds with inversion of configuration, meaning the (S)-bromo acid is converted into the corresponding (R)-amino acid. However, through careful selection of nitrogen nucleophiles and reaction pathways, the desired (S)-amino acid can also be synthesized. The resulting molecule, (S)-2-aminooctanoic acid, is a fatty amino acid that can be incorporated into peptides to modify their properties.

This application is particularly relevant in the field of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. For instance, (S)-2-aminooctanoic acid produced from its bromo-precursor has been used to modify antimicrobial peptides derived from lactoferricin (B1576259) B. When this fatty amino acid was conjugated to the peptide, it increased the molecule's hydrophobicity and led to a significant enhancement of its antibacterial activity, in some cases by up to 16-fold. researchgate.net

Furthermore, chiral α-bromo acids are key components in the "sub-monomer" approach to synthesizing peptide tertiary amides (PTAs), a class of peptidomimetics with constrained conformations. In this method, the chiral bromo acid is coupled to a resin, followed by displacement of the bromide with a primary amine. Repeating this two-step sequence allows for the construction of complex, highly structured oligomers that can mimic the secondary structures of natural peptides. researchgate.net

Synthesis of (S)-2-Aminooctanoic Acid and Peptide Derivatives

Starting MaterialKey TransformationProductApplicationReference
This compoundNucleophilic Substitution (e.g., with an amine source)(S)-2-Aminooctanoic acidIncorporation into antimicrobial peptides researchgate.net
Chiral 2-Bromo AcidsSub-monomer synthesis (acylation followed by substitution)Peptide Tertiary Amides (PTAs)Creation of structured peptidomimetics researchgate.net

Construction of Complex Chiral Architectures and Heterocyclic Compounds

The stereocenter of this compound serves as a valuable starting point for building more complex chiral molecules, including heterocyclic compounds like lactones and tetrahydrofurans. The reactivity of the α-bromo group allows for its conversion into other functional groups with retention or inversion of stereochemistry, depending on the chosen reaction mechanism.

For example, the substitution of the bromine atom with a hydroxide (B78521) ion (via an S_N2 reaction) yields an α-hydroxy acid. libretexts.org While the resulting 2-hydroxyoctanoic acid would not readily cyclize upon itself, this transformation demonstrates how the chiral center can be used to install other functionalities. These chiral α-hydroxy acids are versatile intermediates in their own right. In other contexts, chiral γ- or δ-hydroxy acids are well-known precursors that undergo intramolecular esterification to form five- or six-membered lactone rings, which are common structural motifs in natural products.

More advanced methods can utilize intermediates derived from chiral acids to construct substituted tetrahydrofurans. uni-saarland.denih.gov For instance, synthetic strategies have been developed where chiral lactone carboxylic acids are reduced to form chiral tetrahydrofuran (B95107) derivatives. researchgate.net As this compound can be a precursor to other chiral intermediates, it serves as a foundational building block for these more elaborate molecular architectures.

Precursor for Cross-Coupling Reactions (via intermediate vinyl bromides)

Cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful methods for forming carbon-carbon bonds, often by coupling an organometallic reagent with an organic halide. Vinyl halides are particularly useful substrates in these reactions.

The conversion of a saturated α-bromo acid like this compound into a vinyl bromide intermediate for subsequent cross-coupling is a theoretically possible but not widely documented pathway. A potential, though multi-step, route could involve dehydrobromination to form an α,β-unsaturated acid, followed by a modified Hunsdiecker reaction to generate the vinyl bromide. However, a more direct and modern approach in synthetic chemistry involves the decarboxylative cross-coupling of carboxylic acids themselves with vinyl halides, a reaction that has been successfully applied to α-amino and α-oxy acids. acs.org In this type of reaction, the carboxylic acid group is extruded as CO₂, and a new bond is formed between the α-carbon and the vinyl partner. While this does not proceed via a vinyl bromide intermediate derived from the acid, it highlights the utility of α-substituted acids in advanced C-C bond-forming reactions.

Probes and Inhibitors in Biochemical Pathway Studies

This compound and its racemic form, DL-2-bromooctanoate, have proven to be powerful tools for investigating cellular metabolism, particularly the pathways involved in fatty acid processing. By inhibiting specific enzymes, these molecules can induce measurable changes in metabolic flux, allowing researchers to elucidate the function and mechanism of key biochemical steps.

Investigations into Fatty Acid Metabolism

2-Bromooctanoate is a well-established inhibitor of fatty acid β-oxidation, the primary metabolic pathway for breaking down fatty acids to produce energy. Studies using perfused rat liver and isolated mitochondria have shown that 2-bromooctanoate effectively halts this process. acs.orgresearchgate.net Its inhibitory action allows researchers to probe the intricate steps of fatty acid catabolism and its connection to other metabolic pathways like ketogenesis (the production of ketone bodies) and gluconeogenesis (the synthesis of glucose). nih.gov

In bacterial systems, 2-bromooctanoic acid has been used to study the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by bacteria as a form of energy storage. It was found to be an effective inhibitor of medium-chain-length PHA synthesis in Pseudomonas fluorescens, acting as a substitute for more expensive inhibitors like cerulenin. acs.orgsigmaaldrich.com This application helps in dissecting the metabolic routes that channel intermediates from fatty acid synthesis and degradation into PHA production.

Studies of Enzyme Inhibition Mechanisms in Biological Systems

The utility of 2-bromooctanoate as a metabolic probe stems from its ability to specifically target and inhibit key enzymes. Detailed mechanistic studies have revealed that it acts as an irreversible inhibitor of 3-ketothiolase I (also known as acyl-CoA:acetyl-CoA C-acyltransferase), a critical enzyme in the final step of the β-oxidation spiral.

Research has shown that mitochondria metabolize 2-bromooctanoate into 2-bromo-3-ketooctanoyl-CoA . uni-saarland.deorganic-chemistry.org This metabolite is an α-haloketone, a class of compounds known for their reactivity as alkylating agents. The 2-bromo-3-ketooctanoyl-CoA then acts as the active form of the inhibitor, binding to and irreversibly inactivating the 3-ketothiolase I enzyme. organic-chemistry.org This mechanism-based inhibition is highly specific; other enzymes in the β-oxidation pathway are largely unaffected, although some partial inhibition of a related enzyme, 3-ketothiolase II, has been observed. organic-chemistry.org This high degree of specificity makes 2-bromooctanoate an excellent tool for studying the precise role of 3-ketothiolase in cellular metabolism.

Biochemical Inhibition Profile of 2-Bromooctanoate

Biological SystemMetabolic Pathway TargetedEnzyme InhibitedMechanism of ActionReference
Rat Liver MitochondriaFatty Acid β-Oxidation3-Ketothiolase IIrreversible inactivation by the metabolite 2-bromo-3-ketooctanoyl-CoA uni-saarland.deorganic-chemistry.org
Pseudomonas fluorescensPolyhydroxyalkanoate (PHA) SynthesisPhaG (suggested)Inhibition by a CoA intermediate of 2-bromooctanoic acid acs.org

Precursors for Advanced Research Intermediates in Pharmaceutical and Agrochemical Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules targeted for research in the pharmaceutical and agrochemical sectors. Its utility stems from the presence of a stereocenter and a reactive bromine atom, which allows for stereospecific modifications to build intricate molecular architectures.

A significant application of this compound is its role as a precursor to the unnatural amino acid, (S)-2-aminooctanoic acid. This transformation is a cornerstone for incorporating lipophilic side chains into peptides, a strategy employed to enhance the therapeutic properties of peptide-based drugs. The synthesis of (S)-2-aminooctanoic acid from this compound can be achieved through a nucleophilic substitution reaction, where the bromine atom is displaced by an amine-containing nucleophile.

Pharmaceutical Intermediate: (S)-2-Aminooctanoic Acid

Recent research has highlighted the importance of (S)-2-aminooctanoic acid in the development of novel antimicrobial agents. In one study, this chiral amino acid was used to modify a lactoferricin B-derived antimicrobial peptide (AMP). nih.govresearchgate.net The terminal modification of peptides with hydrophobic moieties like the octyl side chain of (S)-2-aminooctanoic acid can significantly enhance their antimicrobial activity. nih.govresearchgate.net

The study demonstrated that conjugating (S)-2-aminooctanoic acid to the C-terminus of the AMP led to a notable improvement in its efficacy against various bacterial strains. nih.govresearchgate.net This enhancement in bioactivity underscores the potential of this compound as a starting material for developing advanced pharmaceutical intermediates.

Table 1: Research Findings on the Application of a this compound Derivative

Intermediate Application Key Finding
(S)-2-Aminooctanoic acid Modification of an antimicrobial peptide (lactoferricin B derivative) C-terminal conjugation of the amino acid improved the peptide's antibacterial activity by up to 16-fold. nih.govresearchgate.net

While direct, large-scale applications in the agrochemical industry are not as prominently documented in recent literature, the fundamental reactivity of α-bromo acids suggests their potential as intermediates in the synthesis of various bioactive compounds. The principles of chirality are of increasing importance in the development of modern agrochemicals to enhance efficacy and reduce environmental impact. nih.gov Fatty acids and their derivatives have also been investigated for their potential as antifungal and insecticidal agents. mdpi.comnih.gov

The strategic placement of the bromine atom in this compound allows for a variety of chemical manipulations, making it a versatile precursor for creating libraries of chiral compounds for screening in both pharmaceutical and agrochemical research.

Table 2: Potential Stereospecific Reactions of this compound for Intermediate Synthesis

Reaction Type Reagent/Catalyst Product Class Potential Application Area
Nucleophilic Substitution Azide salts, followed by reduction α-Amino acids Pharmaceuticals (e.g., peptide modification)
Nucleophilic Substitution Hydroxide, alkoxides α-Hydroxy acids, α-alkoxy acids Chiral synthons, fine chemicals
Elimination Base α,β-Unsaturated carboxylic acids Polymer precursors, organic synthesis
Coupling Reactions Organometallic reagents α-Substituted carboxylic acids Complex molecule synthesis

Computational Chemistry and Modeling of S 2 Bromo Octanoic Acid Systems

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for determining molecular geometries, energies, and other properties. For (S)-2-bromo-octanoic acid, DFT studies would be crucial in understanding its intrinsic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive.

From the analysis of these frontier orbitals, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized around the bromine atom and the oxygen atoms of the carboxylic acid group, which are regions of high electron density. The LUMO, on the other hand, would be expected to be distributed around the electrophilic centers, such as the carbon atom attached to the bromine and the carbonyl carbon.

Hypothetical Reactivity Descriptors for this compound This table presents hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available.

DescriptorSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-0.8
HOMO-LUMO GapΔE5.7
Ionization PotentialI6.5
Electron AffinityA0.8
Electronegativityχ3.65
Chemical Hardnessη2.85
Electrophilicity Indexω2.34

Due to the presence of several single bonds, this compound can exist in various conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. DFT calculations are an excellent tool for performing a detailed conformational analysis to identify the most stable structures and to map out the potential energy surface.

The analysis would involve systematically rotating the dihedral angles of the molecule's backbone and calculating the energy of each resulting conformation. This process generates a potential energy landscape, where the minima correspond to stable conformers and the saddle points represent the transition states between them. The results of such an analysis would reveal the preferred spatial arrangement of the hexyl chain relative to the chiral center and the carboxylic acid group. Intramolecular hydrogen bonding between the carboxylic acid proton and the bromine atom or the carbonyl oxygen could also be investigated as a factor influencing conformational preference.

Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the output of a conformational analysis.

ConformerDihedral Angle (°)(Br-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
A600.0073.1
B1801.2012.8
C-600.8514.1

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how this compound behaves in different solvent environments and during the course of a chemical reaction.

In an MD simulation, the atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. This is particularly useful for understanding solvent effects, as the explicit interactions between the solute (this compound) and the solvent molecules can be modeled. For example, MD simulations could be used to study:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, including the formation of hydrogen bonds between the carboxylic acid group and protic solvents like water or alcohols.

Conformational Dynamics: How the presence of a solvent influences the conformational preferences and the rate of interconversion between different conformers.

Diffusion and Transport Properties: How the molecule moves through a solution.

Furthermore, MD simulations can be employed to study reaction dynamics. By simulating the trajectory of a reaction, researchers can gain insights into the transition state and the role of the solvent in stabilizing or destabilizing it. For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, MD simulations could help to visualize the approach of the nucleophile and the departure of the bromide leaving group.

Computational Prediction of Stereoselectivity in Synthetic Reactions

Given that this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of great importance. Computational methods can be used to predict the stereoselectivity of reactions by calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products.

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing reaction pathways. A lower activation energy corresponds to a faster reaction rate. By using quantum mechanical methods like DFT, the geometries and energies of the transition states for the formation of each possible stereoisomer can be calculated. The predicted product ratio can then be determined from the calculated energy difference using the Boltzmann distribution.

For example, in a reaction where this compound is used as a chiral building block, computational modeling could predict which diastereomer of the product will be formed in excess. This predictive power is invaluable for designing stereoselective syntheses. Recent advances have also seen the application of machine learning models trained on large datasets of reactions to predict stereoselectivity with high accuracy. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

A common reaction of α-bromo carboxylic acids is the Hell-Volhard-Zelinskii reaction for further α-halogenation, or their use as substrates in nucleophilic substitution reactions. libretexts.orglibretexts.org For instance, in an SN2 reaction with a nucleophile, computational methods could be used to:

Locate the Transition State: Identify the geometry and energy of the transition state where the nucleophile is forming a bond to the alpha-carbon and the bromine-carbon bond is breaking.

Calculate the Activation Energy: Determine the energy barrier for the reaction, which is related to the reaction rate.

Investigate the Role of the Solvent: Analyze how solvent molecules interact with the reactants and the transition state to influence the reaction rate and mechanism.

By providing a detailed, step-by-step picture of how a reaction proceeds, computational studies can help to rationalize experimental observations and to predict the outcome of new reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantiomerically pure (S)-2-bromo-octanoic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves stereoselective bromination of octanoic acid derivatives. A common approach is the use of chiral catalysts or enzymes (e.g., lipases) to brominate the C2 position selectively. Enantiomeric purity can be ensured via chiral HPLC analysis with a cellulose-based column, comparing retention times to known standards. For novel syntheses, full characterization (NMR, [α]D, and X-ray crystallography) is required to confirm configuration and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns the bromine-induced deshielding at C2 and confirms the absence of diastereomers.
  • IR Spectroscopy : Validates the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-Br bond (550–650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical [M-H]⁻: 223.0 for C8H14BrO2).
  • Chiral Analysis : Use chiral GC or HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column to verify enantiopurity .

Advanced Research Questions

Q. How should researchers design concentration-response experiments to assess the inhibitory effects of this compound on cellular processes, given contradictory data in the literature?

  • Methodological Answer :

  • Dose Range : Test a logarithmic concentration range (e.g., 1–1000 µM) to identify EC50/IC50 values. In studies on meiotic resumption, 2-bromo-octanoic acid showed a concentration-dependent reduction in germinal vesicle breakdown (GVB) at 100–1000 µM, but variability in potency requires internal controls (e.g., mercaptoacetate as a positive control) .
  • Replicate Design : Include ≥3 biological replicates with technical triplicates to account for inter-experimental variability.
  • Data Normalization : Express results relative to vehicle-treated controls and validate with orthogonal assays (e.g., ATP quantification for metabolic inhibition) .

Q. What strategies resolve discrepancies in reported reaction yields for this compound synthesis under varying conditions?

  • Methodological Answer :

  • Systematic Replication : Reproduce literature protocols exactly, noting variables like solvent purity, temperature control (±2°C), and inert atmosphere (N2/Ar).
  • Meta-Analysis : Compare yield data across 10+ studies to identify trends (e.g., higher yields with DMF as solvent vs. THF).
  • Controlled Experimentation : Use a Design of Experiments (DoE) approach to isolate critical factors (e.g., brominating agent stoichiometry, reaction time) .

Q. How can researchers validate the proposed mechanism of this compound in fatty acid oxidation pathways?

  • Methodological Answer :

  • Isotopic Tracing : Use 13C-labeled octanoic acid to track metabolic flux via LC-MS.
  • Enzyme Inhibition Assays : Test direct inhibition of acyl-CoA dehydrogenases (e.g., recombinant ACADs) using fluorogenic substrates.
  • Genetic Knockdown : Compare effects in wild-type vs. ACAD8-knockout cell lines to confirm target specificity .

Data Reporting & Reproducibility

Q. What minimal experimental details are required to ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Full Protocol : Specify catalyst loading (mol%), solvent (grade, purity), temperature (±0.5°C), and workup steps (e.g., aqueous washes, drying agents).
  • Characterization Data : Report 1H/13C NMR shifts (δ in ppm), HPLC retention times, and optical rotation ([α]D at specified λ and T).
  • Batch Records : Document lot numbers of reagents and equipment calibration dates .

Q. How should researchers address conflicting bioactivity data for this compound across different cell models?

  • Methodological Answer :

  • Model-Specific Factors : Assess differences in cell permeability (logP of 2.5 suggests moderate membrane penetration) or metabolic enzyme expression (e.g., CYP450 isoforms).
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with effect magnitude.
  • Cross-Validation : Use primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) in parallel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.